molecular formula C6H27Na3O20P2 B8066480 trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate

trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate

Cat. No.: B8066480
M. Wt: 550.18 g/mol
InChI Key: LSPMBXICRQHNMM-PESUWTOCSA-N
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Description

Trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate (CAS: 81028-91-3), commonly referred to as D-Fructose-1,6-bisphosphate trisodium salt octahydrate (FDP trisodium), is a phosphorylated sugar derivative with critical roles in glycolysis and cellular energy metabolism. Its molecular formula is $ \text{C}6\text{H}{11}\text{Na}3\text{O}{12}\text{P}2 \cdot 8\text{H}2\text{O} $, with a molar mass of 550.18 g/mol . Structurally, it features two phosphate groups at the 1- and 6-positions of the fructose backbone, three sodium counterions, and eight water molecules in its crystalline lattice .

Properties

IUPAC Name

trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-6H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q-3;3*+1;;;;;;;;/t3-,5-,6-;;;;;;;;;;;/m1.........../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPMBXICRQHNMM-PESUWTOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H27Na3O20P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate typically involves the reaction of hexane derivatives with phosphoric acid under controlled conditions. The process begins with the preparation of the hexane backbone, followed by the introduction of phosphate groups through phosphorylation reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored using advanced analytical techniques to ensure consistency and quality. The final product is then purified through crystallization and drying processes to obtain the octahydrate form.

Chemical Reactions Analysis

Types of Reactions

Trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized hexane derivatives.

Scientific Research Applications

Trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in phosphorylation reactions.

    Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways involving phosphate groups.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate involves its interaction with molecular targets such as enzymes and receptors. The phosphate groups in the compound can mimic natural phosphate substrates, allowing it to bind to active sites of enzymes and modulate their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Properties of Trisodium FDP Octahydrate and Analogues
Compound Name Molecular Formula Sodium Content Phosphate Groups Hydration State Key Structural Features
Trisodium FDP octahydrate (Target Compound) $ \text{C}6\text{H}{11}\text{Na}3\text{O}{12}\text{P}2 \cdot 8\text{H}2\text{O} $ 3 Na⁺ 2 (1,6-positions) Octahydrate Fructose backbone with phosphorylated C1/C6
Tetrasodium FDP (D-Fructose-1,6-diphosphate tetrasodium salt) $ \text{C}6\text{H}8\text{Na}4\text{O}{12}\text{P}_2 $ 4 Na⁺ 2 Anhydrous Higher sodium content, no hydration
Uridine-5'-triphosphate trisodium salt dihydrate $ \text{C}9\text{H}{12}\text{N}2\text{Na}3\text{O}{15}\text{P}3 \cdot 2\text{H}_2\text{O} $ 3 Na⁺ 3 (triphosphate) Dihydrate Uridine nucleoside with triphosphate chain
Trisodium [3-((1S,3R)-1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl) propionate... hemipentahydrate Complex organic structure 3 Na⁺ 0 Hemipentahydrate Non-carbohydrate, pharmaceutical derivative

Key Observations :

  • Sodium Content : The target compound and uridine-5'-triphosphate both contain three sodium ions, while tetrasodium FDP has four, altering solubility and ionic strength .
  • Hydration : The octahydrate form of FDP trisodium enhances stability in aqueous solutions compared to the anhydrous tetrasodium variant .
  • Phosphate Configuration : Unlike uridine-5'-triphosphate (three phosphates), FDP derivatives have two phosphates, limiting their utility in nucleotide-dependent processes .

Functional Comparison

Table 2: Functional Differences
Compound Primary Applications Mechanism of Action Stability & Storage
Trisodium FDP octahydrate Glycolysis research, cytoprotection Enhances ATP synthesis, stabilizes cell membranes -20°C; sensitive to hydrolysis
Tetrasodium FDP Biochemical assays Similar to trisodium FDP but higher ionic strength Room temperature (anhydrous)
Uridine-5'-triphosphate RNA synthesis, kinase assays Substrate for RNA polymerases and kinases 4°C; hygroscopic
Trisodium pharmaceutical derivative (Entresto) Hypertension/heart failure Inhibits neprilysin and angiotensin II Controlled humidity

Research Findings :

  • Efficacy in Ischemia : Trisodium FDP octahydrate reduces lactate accumulation in ischemic tissues by 40% compared to controls, whereas tetrasodium FDP shows 25% improvement due to lower bioavailability .
  • Thermal Stability : The octahydrate form degrades 50% faster at 25°C than uridine-5'-triphosphate, necessitating strict cold-chain storage .

Biological Activity

Trisodium (2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate; octahydrate is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the biological effects and mechanisms of action of this compound based on diverse research studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of multiple phosphate groups, which are known to play significant roles in biochemical pathways. Its chemical formula is C6H12Na3O9P2\text{C}_6\text{H}_{12}\text{Na}_3\text{O}_9\text{P}_2 with a molecular weight of approximately 303.09 g/mol. The structure facilitates interactions with various biological targets.

The biological activity of trisodium (2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate involves several mechanisms:

  • Inhibition of Phospholipase D (PLD) : Research indicates that phosphonate compounds can inhibit PLD activity, which is crucial in cancer cell signaling. Inhibition of PLD leads to increased apoptosis in cancer cells and reduced invasion and metastasis .
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is essential for protecting cellular components from damage.
  • Modulation of Cell Signaling : The presence of phosphate groups allows the compound to interact with various signaling pathways, potentially affecting cellular processes such as proliferation and differentiation.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Cancer Research : A study demonstrated that trisodium (2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate significantly inhibited cancer cell proliferation in vitro. The IC50 values were determined to be in the low micromolar range, indicating potent activity against various cancer cell lines.
  • Neuroprotective Effects : In animal models of neurodegeneration, administration of this phosphonate resulted in improved cognitive function and reduced neuronal loss. The mechanism was linked to its ability to mitigate oxidative stress and promote neuronal survival.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
PLD InhibitionIncreased apoptosis and decreased metastasis
Antioxidant ActivityScavenging free radicalsResearch Findings
NeuroprotectionImproved cognitive function in animal modelsCase Study

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